Pentanoic acid, 5-(octyloxy)-

Description

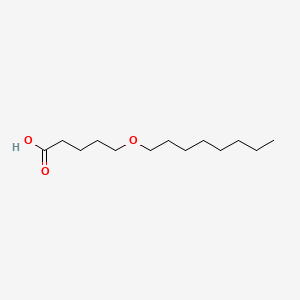

Pentanoic acid, 5-(octyloxy)-, is a carboxylic acid derivative with an octyloxy (C₈H₁₇O-) substituent at the fifth carbon of the pentanoic acid backbone. This compound has garnered attention in pharmaceutical research due to its role as a substrate for myristoylating enzymes, which are critical for protein acylation processes. Unlike its parent fatty acids, 5-(octyloxy)pentanoic acid exhibits reduced hydrophobicity while retaining the ability to act as a substrate for protein-N-myristoyltransferase. This balance makes it valuable in inhibiting viral replication by interfering with viral protein acylation .

Properties

CAS No. |

119290-10-7 |

|---|---|

Molecular Formula |

C13H26O3 |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

5-octoxypentanoic acid |

InChI |

InChI=1S/C13H26O3/c1-2-3-4-5-6-8-11-16-12-9-7-10-13(14)15/h2-12H2,1H3,(H,14,15) |

InChI Key |

LETKNKUAHDGLPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOCCCCC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (e.g., H₂SO₄) to form esters. For example:

Reaction conditions: Reflux at 60–80°C for 4–6 hours. -

Amidation : Reacts with amines (e.g., ammonia, primary amines) to form amides. Requires activation via reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC).

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

Oxidation Reactions

While the carboxylic acid is already oxidized, the alkyl chain may undergo oxidation under harsh conditions:

-

Strong Oxidizers (e.g., KMnO₄, CrO₃) : Potential cleavage of the octyloxy chain, yielding shorter-chain carboxylic acids. Specific pathways depend on reaction conditions (e.g., acidic vs. basic media) .

Ether Cleavage

The octyloxy group is stable under mild conditions but cleavable via:

Salt Formation

The carboxylic acid reacts with bases to form salts:

Thermodynamic Data

-

ΔfH° (Gas Phase) : Estimated at (extrapolated from pentanoic acid data ).

-

Solubility : Low in polar solvents (e.g., water) due to the hydrophobic octyloxy chain; soluble in organic solvents (e.g., ethanol, ether) .

Mechanistic Insights

Comparison with Similar Compounds

ω-(Phenoxy)Alkanoic Acids

Key Compounds :

- 5-(Phenoxy)pentanoic acid

- 3-(Phenoxy)propanoic acid

Structural Differences :

- Chain Length: 5-(Phenoxy)pentanoic acid has a five-carbon backbone, while 3-(phenoxy)propanoic acid has three carbons.

- Substituent Position: The phenoxy group is attached to the terminal carbon in the pentanoic acid derivative versus the middle carbon in the propanoic acid analog.

Functional Differences :

- Mitochondrial β-Oxidation: Both compounds undergo mitochondrial β-oxidation, but 5-(phenoxy)pentanoic acid is metabolized at significantly slower rates than 3-(phenoxy)propanoic acid. For example, methylation of the phenoxy moiety reduces biotransformation rates in both compounds, with 5-(phenoxy)pentanoic acids generally showing lower metabolic activity .

α-Lipoic Acid (5-[(3R)-Dithiolan-3-yl]Pentanoic Acid)

Structural Differences :

- Contains a dithiolane ring substituent instead of an octyloxy chain.

Functional Differences :

- Antioxidant Properties: α-Lipoic acid acts as a potent inhibitor of NF-κB signaling and reactive oxygen species (ROS) scavenger, unlike 5-(octyloxy)pentanoic acid, which lacks redox-active groups .

- Biological Role: Essential in mitochondrial energy metabolism, whereas 5-(octyloxy)pentanoic acid is primarily a synthetic enzyme substrate .

Selenanyl Derivatives (e.g., 5-(Phenylselanyl)Pentanoic Acid)

Structural Differences :

- Selenium (Se) replaces oxygen in the substituent (phenylselanyl vs. octyloxy).

Functional Differences :

- Antioxidant Activity: Selenanyl derivatives exhibit radical scavenging capabilities due to selenium’s redox activity, a feature absent in 5-(octyloxy)pentanoic acid .

- Synthesis: Prepared via reduction of diselenides and subsequent nucleophilic substitution, differing from the hydrazine-mediated synthesis of 5-(octyloxy)pentanoic acid .

Fluorinated Analogs (e.g., 5F-AB-PINACA Metabolites)

Structural Differences :

- Fluorine substitution at the pentyl chain terminal carbon.

Functional Differences :

- Metabolism: Fluorination shifts metabolic pathways toward hydroxylation and carboxylation (e.g., 5-hydroxypentyl and pentanoic acid metabolites), whereas non-fluorinated analogs like 5-(octyloxy)pentanoic acid undergo different functionalization .

- Bioactivity: Fluorinated compounds often exhibit enhanced metabolic stability and receptor binding in cannabinoid analogs.

Amino Acid-Functionalized Derivatives (e.g., Fmoc-Protected Pentanoic Acids)

Structural Differences :

- Piperidine or piperazine rings appended to the pentanoic acid backbone.

Functional Differences :

- Physicochemical Properties : Modifications like 4-methylpiperazine or 4-benzylpiperidine alter solubility and stereochemistry ([α]D values range from −6.3 to −8.3) .

- Applications: Used in peptide synthesis and drug delivery, contrasting with the enzyme-substrate role of 5-(octyloxy)pentanoic acid.

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.